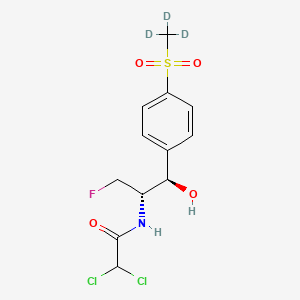

Florfenicol-d3

Vue d'ensemble

Description

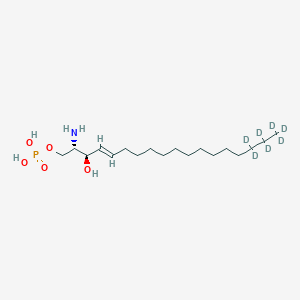

Le Florfénicol-d3 est une forme deutérée du florfénicol, un antibiotique synthétique à large spectre principalement utilisé en médecine vétérinaire. Les atomes de deutérium remplacent trois atomes d’hydrogène dans la molécule, ce qui peut être utile dans diverses études scientifiques, en particulier en spectrométrie de masse. Le florfénicol lui-même est un analogue fluoré du thiamphénicol et du chloramphénicol, connu pour son efficacité contre une large gamme de bactéries Gram-positives et Gram-négatives .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse du Florfénicol-d3 implique l’incorporation d’atomes de deutérium dans la molécule de florfénicol. Cela peut être réalisé par plusieurs méthodes, notamment :

Réactions d’échange de deutérium : Il s’agit du remplacement d’atomes d’hydrogène par du deutérium en présence d’une source de deutérium, comme des solvants deutérés ou du gaz deutérium.

Synthèse directe : En partant de précurseurs deutérés, le Florfénicol-d3 peut être synthétisé par une série de réactions chimiques qui introduisent les groupes fonctionnels et les atomes de deutérium nécessaires.

Méthodes de production industrielle : La production industrielle de Florfénicol-d3 implique généralement des réactions d’échange de deutérium à grande échelle dans des conditions contrôlées pour garantir une pureté et un rendement élevés. Le processus peut inclure :

Deuteration catalytique : Utilisation de catalyseurs pour faciliter l’échange de l’hydrogène avec le deutérium.

Étapes de purification : Utilisation de techniques telles que la cristallisation, la distillation et la chromatographie pour obtenir la pureté isotopique et la pureté chimique souhaitées.

Analyse Des Réactions Chimiques

Le Florfénicol-d3 subit diverses réactions chimiques, notamment :

Oxydation : Le Florfénicol-d3 peut être oxydé pour former des sulfoxydes et des sulfones correspondants.

Réduction : Les réactions de réduction peuvent convertir le groupe nitro en groupe amine.

Substitution : Les réactions de substitution nucléophile peuvent remplacer les atomes de chlore par d’autres nucléophiles.

Réactifs et conditions courants :

Agents oxydants : Peroxyde d’hydrogène, permanganate de potassium.

Agents réducteurs : Borohydrure de sodium, hydrure de lithium et d’aluminium.

Nucléophiles : Azoture de sodium, thiols.

Principaux produits :

Sulfoxydes et sulfones : Formés à partir de réactions d’oxydation.

Amines : Résultant de réactions de réduction.

Dérivés substitués : Produits par substitution nucléophile.

4. Applications de la recherche scientifique

Le Florfénicol-d3 a un large éventail d’applications dans la recherche scientifique :

Chimie : Utilisé comme composé marqué par des isotopes stables en spectrométrie de masse pour la quantification et l’analyse du florfénicol dans divers échantillons.

Biologie : Employé dans des études pour comprendre les voies métaboliques et les produits de dégradation du florfénicol.

Médecine : Étudié pour sa pharmacocinétique et sa pharmacodynamique en médecine vétérinaire.

Industrie : Utilisé dans le développement de nouvelles formulations et systèmes d’administration d’antibiotiques.

Applications De Recherche Scientifique

Florfenicol-d3 has a wide range of applications in scientific research:

Chemistry: Used as a stable isotope-labeled compound in mass spectrometry for the quantification and analysis of florfenicol in various samples.

Biology: Employed in studies to understand the metabolic pathways and degradation products of florfenicol.

Medicine: Investigated for its pharmacokinetics and pharmacodynamics in veterinary medicine.

Industry: Utilized in the development of new formulations and delivery systems for antibiotics.

Mécanisme D'action

Le Florfénicol-d3, comme le florfénicol, exerce ses effets antibactériens en inhibant la synthèse des protéines bactériennes. Il se lie à la sous-unité ribosomique 50S, empêchant la formation de liaisons peptidiques et inhibant ainsi la croissance des bactéries. Cette action est similaire à celle du chloramphénicol et du thiamphénicol, mais le florfénicol n’est pas affecté par l’enzyme chloramphénicol acétyltransférase, qui confère une résistance au chloramphénicol .

Comparaison Avec Des Composés Similaires

Le Florfénicol-d3 est comparé à d’autres composés similaires tels que :

Chloramphénicol : Le florfénicol est plus efficace et moins toxique, car il n’est pas affecté par la chloramphénicol acétyltransférase.

Thiamphénicol : Le florfénicol a un spectre d’activité plus large et de meilleures propriétés pharmacocinétiques.

Azidamphénicol : Un autre analogue aux propriétés antibactériennes similaires, mais avec des profils pharmacocinétiques différents.

Unicité : Le marquage au deutérium du Florfénicol-d3 le rend particulièrement précieux dans les applications de recherche, fournissant des informations sur le comportement métabolique et pharmacocinétique du florfénicol sans altérer son activité biologique .

Propriétés

IUPAC Name |

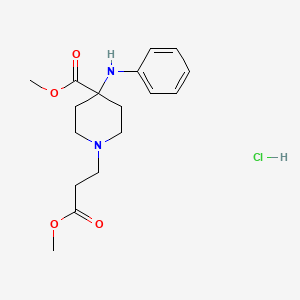

2,2-dichloro-N-[(1R,2S)-3-fluoro-1-hydroxy-1-[4-(trideuteriomethylsulfonyl)phenyl]propan-2-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14Cl2FNO4S/c1-21(19,20)8-4-2-7(3-5-8)10(17)9(6-15)16-12(18)11(13)14/h2-5,9-11,17H,6H2,1H3,(H,16,18)/t9-,10-/m1/s1/i1D3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYIRNRDRBQJXIF-BFHKXKNSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)C(C(CF)NC(=O)C(Cl)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])S(=O)(=O)C1=CC=C(C=C1)[C@H]([C@@H](CF)NC(=O)C(Cl)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14Cl2FNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

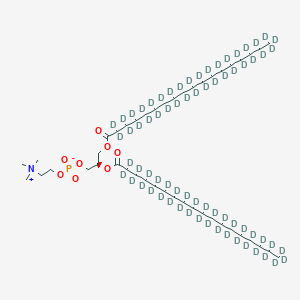

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate](/img/structure/B3026021.png)

![trans-rel-3,4-difluoro-N-methyl-N-[(2-(1-pyrrolidinyl)cyclohexyl]-benzeneacetamide, monohydrochloride](/img/structure/B3026032.png)

![N-(2-aminoethyl)-4-[[(cyclopentylamino)thioxomethyl]amino]-benzenesulfonamide, monohydrochloride](/img/structure/B3026041.png)

![N-(4-bromo-2-fluorophenyl)-6-(methoxy-d3)-7-[[1-(methyl-d3)-4-piperidinyl]methoxy]-4-quinazolinamine](/img/structure/B3026042.png)